molecular formula C6H6N2O B1609943 5-(Aminomethyl)furan-3-carbonitrile CAS No. 769906-98-1

5-(Aminomethyl)furan-3-carbonitrile

Cat. No.: B1609943
CAS No.: 769906-98-1
M. Wt: 122.12 g/mol
InChI Key: XCTNQPYJQUEHLF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carbonitrile is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol . It is part of the class of furan derivatives, which are recognized as valuable building blocks and platform chemicals in organic synthesis and biorefinery research . Furan compounds, particularly those with aminomethyl and nitrile functional groups, are versatile intermediates for synthesizing a wide range of value-added chemicals, including pharmaceuticals, polymers, and functional materials . For instance, related furan-based structures have been utilized in the synthesis of compounds with antioxidant activity . The presence of both an aminomethyl group and a nitrile group on the furan ring makes this compound a versatile precursor for further chemical transformations, such as amidation, heterocyclization, and polymer formation . Researchers can employ it to develop novel heterocyclic systems, like 1,3,4-oxadiazoles, or to incorporate the furan moiety into more complex molecular architectures . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use. Researchers should handle this chemical with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(aminomethyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTNQPYJQUEHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473364
Record name 5-(aminomethyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769906-98-1
Record name 5-(aminomethyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl Furan 3 Carbonitrile

Strategies for the Construction of the Furan-3-carbonitrile Core

The synthesis of the furan-3-carbonitrile core is a critical step in accessing 5-(Aminomethyl)furan-3-carbonitrile and its derivatives. Various synthetic methodologies have been developed to construct this heterocyclic system, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multi-component Reactions for Furan (B31954) Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and often proceed with high efficiency and stereoselectivity. researchgate.net Several MCRs have been developed for the synthesis of substituted furans, including those bearing a carbonitrile group. For instance, a one-pot, four-component reaction involving an aldehyde, an amine, a β-ketoester, and a cyanide source can lead to the formation of highly substituted furan-3-carbonitriles. The versatility of MCRs allows for the introduction of diverse substituents on the furan ring, providing a rapid route to a library of furan-3-carbonitrile derivatives.

Cyclization Reactions Leading to Substituted Furan-Carbonitriles

Cyclization reactions represent a fundamental approach to the synthesis of heterocyclic compounds, including furan-3-carbonitriles. These reactions typically involve the formation of the furan ring from an acyclic precursor containing the necessary atoms and functional groups. A common strategy involves the base-promoted cyclization of a suitably substituted acyclic precursor. For example, the reaction of a β-keto nitrile with an α-haloketone can lead to the formation of a substituted furan-3-carbonitrile. nih.gov The choice of base and reaction conditions can significantly influence the yield and selectivity of the cyclization process. nih.gov

Precursor TypeReagentsProductReference
β-keto nitrile and α-haloketoneBase (e.g., NaOEt)Substituted furan-3-carbonitrile nih.gov
o-AlkynylphenolsBase (e.g., Cs2CO3)Substituted benzo[b]furans nih.gov

Functionalization of Pre-formed Furan Rings for Carbonitrile Introduction

An alternative approach to constructing the furan-3-carbonitrile core involves the introduction of a nitrile group onto a pre-formed furan ring. This can be achieved through various functionalization reactions, such as electrophilic cyanation or transition metal-catalyzed cross-coupling reactions. For instance, a furan ring bearing a suitable leaving group, such as a halogen or a triflate, can be subjected to a cyanation reaction using a cyanide source, such as copper(I) cyanide or zinc cyanide, in the presence of a palladium catalyst. This method allows for the late-stage introduction of the nitrile group, which can be advantageous in multi-step syntheses.

Introduction and Modification of the 5-Aminomethyl Moiety

The 5-aminomethyl group is a key functional moiety in this compound, contributing to its biological activity and providing a handle for further chemical modifications. Several synthetic methods have been developed for the introduction and modification of this group on the furan ring.

Reductive Amination of Furanic Aldehydes to Aminomethyl Groups

Reductive amination is a widely used and efficient method for the synthesis of amines from aldehydes or ketones. mdpi.com In the context of furan chemistry, the reductive amination of furanic aldehydes, such as 5-formylfuran-3-carbonitrile, provides a direct route to the corresponding 5-aminomethyl derivatives. nih.govnih.gov This reaction typically involves the condensation of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. mdpi.com A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.gov The choice of amine and reducing agent allows for the synthesis of a wide range of N-substituted 5-aminomethylfurans. acs.org

Recent advancements have focused on the development of heterogeneous catalysts for the reductive amination of biomass-derived furanic aldehydes, offering advantages in terms of catalyst recyclability and process sustainability. mdpi.comfigshare.com For instance, nickel-based catalysts have shown high activity and selectivity in the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-aminomethyl-2-furanmethanol. nih.govfigshare.com

Furanic AldehydeAmine SourceCatalyst/Reducing AgentProductYieldReference
5-HydroxymethylfurfuralAmmonia (B1221849)Ni6AlOx5-Aminomethyl-2-furylmethanol99% nih.govfigshare.com
5-HydroxymethylfurfuralVarious primary and secondary aminesNi6AlOxN-Substituted 5-aminomethyl-2-furylmethanols76-88% figshare.com
Furanic AldehydesAmmoniaCuAlOxAminomethylhydroxymethylfuransGood to Excellent nih.gov
DiformylfuranAliphatic aminesNaBH4 then Raney NiTetrahydrofuran-derived aminesNot specified nih.gov

Delepine Reaction and Related Strategies for Aminomethyl Group Formation

The Delepine reaction provides an alternative method for the synthesis of primary amines from alkyl halides. wikipedia.orgalfa-chemistry.com This reaction involves the treatment of an alkyl halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine. wikipedia.orgscribd.com In the synthesis of this compound, a 5-(halomethyl)furan-3-carbonitrile precursor can be subjected to the Delepine reaction to introduce the aminomethyl group. organic-chemistry.orgresearchgate.net This method is particularly useful for preparing primary amines and offers the advantage of using readily available starting materials. alfa-chemistry.comorganic-chemistry.org

The efficiency of the Delepine reaction can be influenced by the nature of the halogen and the position of the halomethyl group on the furan ring. organic-chemistry.org While the reaction is generally high-yielding, one of its drawbacks is the use of chloroform (B151607) as a solvent and the formation of formaldehyde (B43269) as a byproduct. wikipedia.org

Starting MaterialReagentsProductKey FeaturesReference
Alkyl (halomethyl)furancarboxylates1. Hexamethylenetetramine 2. Ethanolic HCl(Aminomethyl)furancarboxylic acid saltsHigh selectivity, mild conditions organic-chemistry.orgresearchgate.net
Benzyl or alkyl halides1. Hexamethylenetetramine 2. Acid hydrolysisPrimary aminesSelective access to primary amines wikipedia.orgscribd.com

Derivatization and Functionalization of the Primary Aminomethyl Group

The primary aminomethyl group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. Standard methods for the derivatization of primary amines, such as acylation and silylation, are readily applicable. iu.edu Acylation, for instance, can be achieved using acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to yield N-acylated products. iu.edu

A common strategy involves the coupling of the aminomethyl group with carboxylic acids or their activated derivatives to form amides. For example, the reaction of an aminomethyl furan derivative with 5-methylfuran-3-carbonyl chloride under Schotten-Baumann conditions results in the formation of an amide bond. Such reactions are typically performed in anhydrous solvents like DMF or THF to prevent hydrolysis of the reactants. Similarly, aminosugar and aminocyclitol intermediates have been condensed with furan derivatives, showcasing a versatile approach to creating novel structures. researchgate.net For instance, an aminocyclitol can be reacted with 5-nitrofuroyl chloride in the presence of pyridine (B92270) to yield the corresponding N-furoyl derivative. researchgate.net

ReagentReaction TypeProduct TypeReference
Trifluoroacetic anhydride (TFAA)AcylationN-Trifluoroacetyl derivative iu.edu
5-Methylfuran-3-carbonyl chlorideAcylation (Amide formation)N-(5-Methylfuran-3-carbonyl) derivative
5-Nitrofuroyl chlorideAcylation (Amide formation)N-(5-Nitro-2-furoyl) derivative researchgate.net

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a critical area of research aimed at exploring the structure-activity relationships of this chemical scaffold.

Structural Modifications on the Furan Ring System

Modifications to the furan ring itself can lead to significant changes in the properties of the resulting molecules. Various synthetic methods allow for the introduction of substituents at different positions on the furan ring. For example, 2,3-dialkylated furans can be synthesized starting from 3-bromofuran (B129083) through sequential alkylation reactions. scispace.com

A relevant example of structural modification is the synthesis of 2-amino-5-(pyridin-3-yl)furan-3-carbonitrile. lookchem.com This compound, an analogue of the primary subject, features a pyridine ring attached to the furan core, which can profoundly influence its electronic properties and biological activity. The synthesis of such aryl-substituted furans can be achieved through various cross-coupling reactions.

Variations of the Aminomethyl Side Chain and Linkers

Alterations to the aminomethyl side chain and the linker connecting it to the furan ring provide another avenue for creating diverse analogues. Research has demonstrated the synthesis of furan derivatives with different amine functionalities. For instance, a highly selective synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAF) has been developed from 5-(hydroxymethyl)furfural (5-HMF) using a bifunctional CuNiAlOx catalyst. rsc.org This process involves a one-pot, two-stage reaction that achieves a high yield of the diamine. rsc.org

Furthermore, the synthesis of 2,5-bis(N-methyl-aminomethyl)furan has been accomplished through a one-pot amination-oxidation-amination-reduction strategy, highlighting the feasibility of introducing substituents on the amine nitrogen. rsc.org Variations can also include the saturation of the furan ring, as demonstrated by a method to synthesize 3-aminomethyl tetrahydrofuran (B95107) from furan, which involves an oxidative ring opening followed by several steps including reduction and dehydration ring closing. google.com

Starting MaterialKey TransformationProductReference
5-(Hydroxymethyl)furfural (5-HMF)Catalytic amination2,5-Bis(aminomethyl)furan (BAF) rsc.orgrsc.org
5-(Hydroxymethyl)furfural (5-HMF)Amination-oxidation-amination-reduction2,5-Bis(N-methyl-aminomethyl)furan rsc.org
FuranOxidative ring opening, Michael addition, reduction, cyclization3-Aminomethyl tetrahydrofuran google.com

'Scaffold Hopping' Approaches to Related Heteroarene-Fused Systems

'Scaffold hopping' is a medicinal chemistry strategy that involves modifying the core ring structure of a molecule to generate novel compounds with potentially improved properties. nih.govnih.gov This can involve replacing the furan ring with other heterocycles. One innovative approach involves the photochemical carbon deletion of azaarenes, which allows for direct hopping between different heteroaromatic scaffolds. nih.gov

Transformations of the furan ring itself can lead to the synthesis of fused heterocyclic systems. For example, furan ring transformation has been employed as a key step in the synthesis of condensed benzimidazole (B57391) derivatives, such as 5H,12H-benzo rsc.orgnih.govimidazo[1,2-a]pyrrolo[1,2-d]pyrazines. researchgate.net Another example is the synthesis of hexahydrothieno[2,3-d]pyrimidines from 2-amino-4,5-dihydrothiophene-3-carbonitriles, demonstrating a switch from a furan-like scaffold to a thiophene-based fused system. nih.gov

Chemical Reaction Pathways and Reactivity Analysis

Oxidation Reactions of Furan-Aminomethyl Systems

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of furans is a key consideration in their application, as it can lead to the formation of reactive metabolites. Cytochrome P450-catalyzed oxidation of the furan ring can produce a reactive cis-enedione metabolite, which has the potential to alkylate cellular macromolecules. nih.gov

The oxidation of the furan ring can also result in ring-opened products. For instance, the oxidation of some furan derivatives can yield furan-2,3-dicarboxylic acids. In the case of prazosin, a drug containing a 2-substituted furan ring, a major metabolic pathway involves the oxidation of the furan ring to a ring-opened carboxylic acid derivative. nih.gov This highlights that furan ring oxidation does not invariably lead to toxic products. nih.gov

Reduction Reactions of Furan-Aminomethyl Systems

The reduction of furan-aminomethyl systems, such as this compound, can proceed via several pathways, depending on the catalyst and reaction conditions. The furan ring, the nitrile group, and even the aminomethyl group can potentially undergo reduction.

The catalytic hydrogenation of furan derivatives is a well-established method for the synthesis of the corresponding saturated tetrahydrofurans. Various noble and non-noble metal catalysts have been employed for this transformation. For instance, the hydrogenation of furfural (B47365) and 5-hydroxymethylfurfural (HMF), a structurally related compound to this compound, has been extensively studied. Catalysts based on palladium, platinum, ruthenium, nickel, and cobalt have all shown activity in the reduction of the furan ring. researchgate.netresearchgate.netnih.govnih.govresearchgate.netrsc.orgacs.orggoogle.com

In the context of this compound, the nitrile group introduces an additional site for reduction. The selective reduction of either the furan ring or the nitrile group presents a synthetic challenge. The choice of catalyst and reaction parameters is critical to control the outcome of the reaction. For example, Raney Nickel is a common catalyst for the reduction of nitriles to primary amines.

While specific studies on the reduction of this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds provides insight into potential transformations. The reductive amination of 5-hydroxymethylfurfural (HMF) to 2,5-bis(aminomethyl)furan (BAF) demonstrates the feasibility of reactions involving the aminomethyl moiety. researchgate.netnih.gov

Table 1: Catalytic Systems for the Reduction of Furan Derivatives

CatalystSubstrateProduct(s)Reaction ConditionsReference(s)
Ni/SBA-155-Hydroxymethylfurfural (HMF)5-(Aminomethyl)-2-furanmethanolAqueous ammonia, H₂ researchgate.net
Raney Ni5-Hydroxymethylfurfural (HMF)2,5-Bis(aminomethyl)furanNH₃, H₂ researchgate.net
CuNiAlOₓ5-Hydroxymethylfurfural (HMF)2,5-Bis(aminomethyl)furanNH₃, H₂ nih.gov
Ru/C, Pd/C, Pt/C5-Hydroxymethylfurfural (HMF)5-(Aminomethyl)-2-furanmethanolAqueous ammonia, H₂ researchgate.net
Ru and Ir pincer complexesFuranic aldehydesFurfuryl alcoholsHomogeneous hydrogenation rsc.org
Pd/CFurfuralTetrahydrofurfuryl alcoholWater, CO₂, H₂ google.com

Substitution Reactions on the Furan-Aminomethyl Framework

The aminomethyl group in this compound serves as a key handle for various substitution reactions, enabling the construction of more complex molecular architectures.

One of the most significant substitution reactions involving the primary amine of the furan-aminomethyl framework is the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a substituted pyrrole (B145914). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in The aminomethyl group of this compound can act as the primary amine in this synthesis, leading to the formation of a furan-fused pyrrole system. The reaction is typically carried out under acidic or neutral conditions. organic-chemistry.org

For example, the reaction of an aminomethyl derivative with 2,5-hexanedione (B30556) would yield a dimethyl-substituted pyrrole ring attached to the furan core. The nitrile group on the furan ring is expected to remain intact under these conditions, providing a valuable functional group for further transformations.

Another important class of substitution reactions is the N-acylation of the aminomethyl group. The primary amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis and can be used to introduce a wide variety of functional groups onto the molecule. For instance, the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been reported, suggesting a similar reactivity for this compound. nih.gov

Table 2: Examples of Substitution Reactions on Amino-Heterocyclic Systems

Reaction TypeSubstrateReagentProductReference(s)
Paal-Knorr Pyrrole SynthesisPrimary Amine1,4-Dicarbonyl CompoundSubstituted Pyrrole wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in
N-Acylation2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminomethyl Furan 3 Carbonitrile

Chromatographic Separation and Purification Techniques

Chromatographic methods are paramount for the isolation and purification of 5-(Aminomethyl)furan-3-carbonitrile from reaction mixtures and for its quantitative analysis. The choice of technique is dictated by the polarity and physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furan (B31954) derivatives. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation.

A typical HPLC method for a related furan derivative, 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. While specific conditions for this compound are not widely published, a general starting point for method development can be inferred.

Table 1: Illustrative HPLC Method Parameters for Furan Derivatives

ParameterValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) sielc.com
Mobile Phase Acetonitrile:Water (gradient or isocratic) sielc.com
Modifier 0.1% Formic Acid or Phosphoric Acid sielc.com
Flow Rate 1.0 mL/minGeneral Practice
Detection UV at 254 nm or as determined by UV scan chemicalpapers.com
Temperature Ambient or controlled (e.g., 25 °C)General Practice

This table presents a general method; optimization is required for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.gov HILIC utilizes a polar stationary phase (e.g., silica, amino, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. thermofisher.com This technique is particularly well-suited for the separation of polar metabolites.

Given the polar aminomethyl group in this compound, HILIC could be an effective technique for its analysis, especially in the context of metabolite profiling. The elution in HILIC is based on a partitioning mechanism between the aqueous layer on the stationary phase and the bulk mobile phase.

Table 2: General HILIC Conditions for Polar Analyte Separation

ParameterDescriptionReference
Stationary Phase Bare silica, amino, amide, or zwitterionic phases obrnutafaza.hr
Mobile Phase High organic (e.g., >80% acetonitrile) with aqueous buffer merckmillipore.com
Buffer Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (MS-compatible) thermofisher.com
Gradient Increasing aqueous content for elution of more polar analytes thermofisher.com

Specific application of HILIC for this compound requires method development.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and quantification of organic molecules.

LC-MS/MS for Compound Identification and Metabolite Profiling

LC-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and identification of compounds in complex mixtures. For this compound, LC-MS/MS can be used to determine its molecular weight and to elucidate its structure through fragmentation analysis. The furan ring is susceptible to metabolic oxidation, often leading to the formation of reactive intermediates like α,β-unsaturated dialdehydes. nih.govnih.gov

In the context of metabolite profiling, LC-MS/MS can identify potential biotransformation products of this compound. Common metabolic pathways for furan-containing compounds include oxidation and conjugation with cellular nucleophiles like glutathione. nih.gov The fragmentation patterns of these metabolites in the MS/MS spectrum provide crucial information for their structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in the molecule.

For a related furan derivative, ¹H NMR signals for the furan ring protons typically appear in the aromatic region, while the chemical shifts of the aminomethyl protons would be further upfield. In a study of a similar furan compound, the furan proton signal was observed at 7.11 ppm and the methylene (B1212753) (CH₂) protons at 3.85 ppm in DMSO-d₆. rsc.org The ¹³C NMR spectrum would show characteristic signals for the furan ring carbons, the nitrile carbon, and the aminomethyl carbon. For a related furan, furan carbon signals were seen at 148.52 ppm and 115.26 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~7.5 - 8.0sH at C2
¹H ~6.5 - 7.0sH at C4
¹H ~3.8 - 4.2sCH₂ of aminomethyl
¹H ~2.0 - 3.0br sNH₂ of aminomethyl
¹³C ~140 - 150sC5 (bearing aminomethyl)
¹³C ~110 - 120sC3 (bearing nitrile)
¹³C ~115 - 125sC4
¹³C ~145 - 155sC2
¹³C ~115 - 120sCN (nitrile)
¹³C ~40 - 50sCH₂ of aminomethyl

These are predicted values and require experimental verification. Solvent is typically CDCl₃ or DMSO-d₆.

Other Spectroscopic and Elemental Analysis Methods (e.g., UV/Vis, IR)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

UV/Vis Spectroscopy: The ultraviolet-visible spectrum is useful for detecting the presence of chromophores. Furan rings exhibit UV absorption. For substituted 5-phenyl-2-furonitriles, absorption maxima are observed in the range of 290-330 nm, showing a bathochromic shift with increased conjugation. chemicalpapers.com The aminomethyl and nitrile groups on the furan ring of the target compound will influence its specific absorption maximum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For this compound, characteristic absorption bands are expected.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch (amine) 3300 - 3500Medium rsc.org
C≡N Stretch (nitrile) 2220 - 2260Medium to Sharp chemicalpapers.com
C=C Stretch (furan ring) ~1500 - 1600Variable globalresearchonline.net
C-O-C Stretch (furan ring) ~1000 - 1300Strong researchgate.net
C-N Stretch (amine) ~1200Medium rsc.org

This table provides general ranges for the expected functional groups.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the pure compound, which can be used to confirm its empirical formula.

Computational Chemistry and Molecular Modeling of 5 Aminomethyl Furan 3 Carbonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.gov These methods allow for the calculation of a variety of molecular descriptors that quantify the distribution of electrons and the molecule's propensity to participate in chemical reactions.

For 5-(Aminomethyl)furan-3-carbonitrile, DFT calculations can be used to optimize its geometry and determine key electronic properties. digitaloceanspaces.com These properties include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. digitaloceanspaces.com A smaller energy gap generally implies higher reactivity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Symbol Significance for Reactivity Prediction
Highest Occupied Molecular Orbital Energy EHOMO Indicates the propensity to donate electrons; higher values suggest stronger donation capabilities. digitaloceanspaces.com
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the ability to accept electrons; lower values suggest a stronger affinity for electrons. digitaloceanspaces.com
Energy Gap ΔE The difference between ELUMO and EHOMO; a smaller gap often correlates with higher chemical reactivity. digitaloceanspaces.com
Dipole Moment μ Measures the polarity of the molecule, influencing intermolecular interactions and solubility. digitaloceanspaces.comresearchgate.net
Ionization Potential IP The energy required to remove an electron, related to EHOMO. digitaloceanspaces.com
Electron Affinity EA The energy released when an electron is added, related to ELUMO. digitaloceanspaces.com
Electronegativity χ The power of an atom or group to attract electrons towards itself. digitaloceanspaces.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a biological target, such as an enzyme or receptor.

For this compound, docking studies can be employed to explore its potential as an inhibitor for various protein targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). An algorithm then samples a large number of possible orientations and conformations of the ligand, scoring each based on a force field that estimates the binding energy.

The results of a docking simulation can reveal key intermolecular interactions. The aminomethyl group of this compound is capable of forming hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a protein's active site. The furan (B31954) ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net These predicted interactions provide a rational basis for understanding the molecule's biological activity and for designing derivatives with improved potency and selectivity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound in a Kinase Active Site

Interacting Residue (Protein) Atom/Group (Ligand) Interaction Type Distance (Å)
Asp 181 Aminomethyl (-NH₂) Hydrogen Bond 2.9
Glu 120 Aminomethyl (-NH₂) Hydrogen Bond (Salt Bridge) 3.1
Met 118 Furan Ring Hydrophobic Interaction 3.8
Phe 182 Furan Ring π-π Stacking 4.2

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable predictive tools in medicinal chemistry, allowing for the estimation of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. youtube.com

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. tandfonline.com For each compound in the series, a set of numerical descriptors is calculated. These descriptors can be electronic (from quantum chemical calculations), steric (related to size and shape), or hydrophobic (like LogP). digitaloceanspaces.com

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that links the descriptors to the observed activity. digitaloceanspaces.comtandfonline.comelsevierpure.com A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done by splitting the data into a training set (to build the model) and a test set (to evaluate its predictions on external data). tandfonline.com Statistical metrics like the squared correlation coefficient (R²), cross-validated R² (q²), and predictive R² (pred_r²) are used to assess the model's quality. tandfonline.com QSAR studies on related furan-3-carboxamides have successfully correlated physicochemical parameters with antimicrobial activity, demonstrating the utility of this approach. nih.gov

Table 3: Example of a QSAR Model Equation

Model Type Equation Format Description
Multiple Linear Regression (MLR) pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... The biological activity (pIC₅₀) is modeled as a linear combination of various molecular descriptors. The coefficients (c₁, c₂, ...) indicate the relative importance of each descriptor. digitaloceanspaces.com
Statistical Validation Parameter Acceptable Value
R² (Goodness of fit) > 0.6
q² (Internal validation) > 0.5

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemistry and docking provide static pictures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the movement and flexibility of molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. For this compound, this analysis is crucial for understanding the rotational freedom around the single bonds, particularly the bond connecting the aminomethyl group to the furan ring. Different conformers can have different energies and may bind to a biological target with varying affinities. Geometry optimization calculations are used to find these low-energy conformers. researchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the atomic motions of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a specific environment (e.g., in water or bound to a protein). For this compound, an MD simulation could show how the molecule's conformation changes over time, how it interacts with surrounding solvent molecules, and the stability of its binding mode within a protein's active site. This provides a more realistic and dynamic view of the molecular interactions that govern its biological function.

Pharmacological and Biological Evaluation of 5 Aminomethyl Furan 3 Carbonitrile and Its Analogues

In Vitro Biological Activity Screening

Anti-Cancer and Antiproliferative Activity Assays in Diverse Cell Lines

While specific anti-cancer studies on 5-(Aminomethyl)furan-3-carbonitrile are not extensively documented, the broader class of furan (B31954) derivatives has demonstrated significant antiproliferative activities across various cancer cell lines.

A study on novel furan derivatives and their precursors revealed moderate to excellent anti-proliferative activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. nih.govmdpi.comnih.gov Notably, some compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer effects. nih.govmdpi.comnih.gov The mechanism for the most promising compounds was suggested to involve the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.govmdpi.comnih.gov

Another investigation into furan-based derivatives reported cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.netnih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative, showed significant anticancer activity with IC50 values of 4.06 and 2.96 µM, respectively. researchgate.netnih.gov These compounds were also found to be selective, exhibiting higher IC50 values against the normal breast cell line MCF-10A. researchgate.netnih.gov

Furthermore, certain iminonaphtho[2,3-b]furan derivatives have been evaluated for their antiproliferative effects against a panel of human carcinoma cells including MCF7, NCI-H460, SF-268, and K562. nih.gov Two specific derivatives demonstrated significant activity against K562 cells with GI50 values of 0.82 and 0.60 µM, while showing no activity against the normal fibroblast cell line Detroit 551. nih.gov

The following table summarizes the antiproliferative activity of some furan derivatives in different cancer cell lines.

Compound TypeCell LineIC50/GI50 (µM)Reference
Furan derivativesHeLa0.08 - 8.79 nih.govmdpi.comnih.gov
Furan derivativesSW620Moderate to Potent nih.govmdpi.comnih.gov
Pyridine carbohydrazide furan derivativeMCF-74.06 researchgate.netnih.gov
N-phenyl triazinone furan derivativeMCF-72.96 researchgate.netnih.gov
Iminonaphtho[2,3-b]furan derivative 8K5620.82 nih.gov
Iminonaphtho[2,3-b]furan derivative 9K5620.60 nih.gov
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa62.37 µg/mL researchgate.net
3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3aHCT-1161.3 mdpi.com
3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3dHCT-1161.6 mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Furan derivatives have been investigated for their potential to modulate inflammatory and immune responses. Natural furan derivatives, in particular, have shown promise in inhibiting inflammatory processes. nih.gov Their anti-inflammatory effects are often attributed to their antioxidant properties and their ability to regulate key signaling pathways. nih.gov

Mechanisms of anti-inflammatory action for furan derivatives include the suppression of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, they have been shown to regulate the mRNA expression of inflammatory mediators. nih.gov The antioxidant activity, which involves scavenging of free radicals, is a significant contributor to these anti-inflammatory effects. nih.gov

A review of natural furan derivatives highlighted their capacity to modify signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, both of which are crucial in the inflammatory response. nih.gov

In a more specific example, 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound structurally related to the 5-aminomethyl-furan moiety, was found to increase the production of IgG2a and IFN-γ when co-injected with an antigen, suggesting it can provide a co-stimulatory signal to elicit a type-1 immune response. nih.gov This indicates that certain furan derivatives may possess immunostimulatory properties.

Antimicrobial and Antifungal Activity Assays

The antimicrobial properties of furan derivatives have been a subject of considerable research, with many compounds demonstrating activity against a broad spectrum of bacteria and fungi. nih.govresearchgate.netresearchgate.netutripoli.edu.lymdpi.comnih.gov

One study detailed the synthesis and antimicrobial evaluation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. These compounds, at a concentration of 64 µg/mL, exhibited good antimicrobial activity against the yeast-like fungus Candida albicans and also suppressed the growth of Escherichia coli and Staphylococcus aureus. nih.gov

Another research effort focused on pyrimidine-5-carbonitriles, which included derivatives containing a 2-bromomethyl-5-nitrofuran moiety. researchgate.net Several of these compounds displayed marked antibacterial activity, particularly against Gram-positive bacteria. researchgate.net

Carbamothioyl-furan-2-carboxamide derivatives have also been synthesized and tested for their antimicrobial potential. mdpi.com These compounds showed significant activity against both bacterial and fungal strains, with one derivative containing a 2,4-dinitrophenyl group exhibiting inhibition zones in the range of 9–17 mm and MIC values between 150.7–295 µg/mL. mdpi.com

The table below presents the antimicrobial activity of selected furan analogues.

Compound TypeMicroorganismActivityReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64 µg/mL nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliSuppressed growth nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusSuppressed growth nih.gov
Pyrimidine-5-carbonitrile with 2-bromomethyl-5-nitrofuranGram-positive bacteriaMarked activity researchgate.net
Carbamothioyl-furan-2-carboxamide derivativeStaphylococcus aureus, Escherichia coli, Fusarium brachygibbossum, Aspergillus nigerInhibition Zone: 9-17 mm, MIC: 150.7-295 µg/mL mdpi.com
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativePhotogenic bacteriaMIC 250 µg/mL researchgate.net

Receptor Binding and Functional Assays (e.g., Adenosine Receptors, Alpha-1 Adrenoceptors, GABA Receptors, S1P Receptors, mGlu1)

For instance, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs were designed and synthesized as agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov These compounds displayed varying potencies and efficacies among the NMDA receptor subtypes (GluN1/2A-D), demonstrating that furan-containing molecules can be tailored for specific receptor interactions. nih.gov One particular compound was identified as a potent partial agonist at the GluN1/2C subtype. nih.gov

While not directly related to the specified receptors, this highlights the potential of the furan nucleus to serve as a scaffold for developing receptor-subtype selective ligands. Further research is required to determine if this compound or its close analogues exhibit any significant binding affinity or functional activity at adenosine, alpha-1 adrenoceptors, GABA, S1P, or mGlu1 receptors.

Enzyme Inhibition Assays (e.g., Histone Acetyltransferases, Histone Deacetylases, Topoisomerases, Protein Kinases, Cyclooxygenase Enzymes, Nitric Oxide Synthases, CDP Reductase)

While specific enzyme inhibition data for this compound is scarce, studies on related furan derivatives suggest potential activity against various enzymes.

Furan-amidines have been evaluated as inhibitors of NRH: quinone oxidoreductase 2 (NQO2), an enzyme of interest in cancer chemotherapy. nih.gov Although analogues with other heterocyclic rings showed lower activity than the lead furan amidine, this indicates the potential of the furan scaffold for NQO2 inhibition. nih.gov

In the context of anticancer activity, some furan derivatives have been shown to target topoisomerases. For example, certain 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives were found to diminish in vitro topoisomerase I-mediated DNA uncoiling at low micromolar concentrations. utripoli.edu.ly

Furthermore, the anti-inflammatory effects of furan derivatives, such as the suppression of prostaglandin E2 and nitric oxide production, indirectly suggest potential inhibitory activity against cyclooxygenase (COX) enzymes and nitric oxide synthases (NOS), respectively. nih.gov However, direct enzymatic assays are needed to confirm these hypotheses.

The enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF) has been explored using a cascade of enzymes, including an HMF oxidase. researchgate.netrsc.orgnih.gov This demonstrates the interaction of furan derivatives with specific enzymes, although in a synthetic rather than inhibitory context.

Cell Cycle Analysis and Apoptosis Induction Studies

Several studies on furan derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for anticancer agents.

In a study of furan-based derivatives with cytotoxic activity against MCF-7 breast cancer cells, the most active compounds were found to induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov These compounds also led to an accumulation of cells in the pre-G1 phase and tested positive in an annexin (B1180172) V/PI staining assay, indicating that cell death occurred via apoptosis. researchgate.netnih.gov The pro-apoptotic effect was further supported by an increase in the levels of p53 and Bax and a decrease in Bcl-2. researchgate.netnih.gov

Similarly, certain iminonaphtho[2,3-b]furan derivatives were shown to arrest the cell cycle at the G2/M phase in K562 cells. nih.gov Morphological assessment and DNA fragmentation analysis confirmed that these compounds induced apoptosis, which was associated with caspase-3 activity and cleavage of PARP. nih.gov

The table below summarizes the effects of some furan derivatives on the cell cycle and apoptosis.

Compound TypeCell LineEffectMechanismReference
Pyridine carbohydrazide furan derivativeMCF-7G2/M phase arrest, ApoptosisIncreased p53 and Bax, Decreased Bcl-2 researchgate.netnih.gov
N-phenyl triazinone furan derivativeMCF-7G2/M phase arrest, ApoptosisIncreased p53 and Bax, Decreased Bcl-2 researchgate.netnih.gov
Iminonaphtho[2,3-b]furan derivative 9K562G2/M phase arrest, ApoptosisCaspase-3 activation, PARP cleavage nih.gov
Karanjin (a furanoflavonol)A549, HepG2, HL-60G2/M phase arrest, Apoptosis- science.gov
3-Nitroacridine derivativesHuman breast cancer cellsG0/G1 phase arrest, ApoptosisDNA damage nih.gov

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

In vivo studies are crucial for determining the potential therapeutic efficacy and pharmacological profile of a compound in a living organism. This section reviews the available literature on the in vivo evaluation of this compound and its related analogues in various disease models.

There is currently no publicly available scientific literature detailing the in vivo antitumor efficacy of this compound in murine leukemia models or other cancer models. While furan and benzofuran (B130515) derivatives have been investigated for their potential anticancer activities, specific data for this compound is not available. mdpi.comnih.gov

Furan derivatives have been noted for their potential anti-inflammatory properties. nih.gov These compounds can modulate various inflammatory pathways. However, specific in vivo studies evaluating this compound in established anti-inflammatory or analgesic models have not been reported in the available scientific literature.

A review of the current scientific literature reveals no available data on the evaluation of this compound in neuropharmacological models for conditions such as psychosis or for its effects on cognition.

Certain furan-containing compounds have been investigated for their potential antiulcer activities. For instance, studies on related furanone structures have shown protective effects in ethanol-induced necrosis models. nih.gov However, there are no specific studies available that have evaluated the efficacy of this compound in any antiulcer models.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to enhance their biological activity and selectivity.

Detailed SAR studies specifically investigating the impact of the aminomethyl group's position and substitution on the biological activity of this compound analogues are not extensively available in the current literature. General SAR studies on other furan-containing molecules, such as the antiplatelet agent YC-1, have highlighted the importance of substituents on the furan ring for their pharmacological effects. nih.gov However, this information is not directly transferable to the specific SAR of this compound. For a comprehensive understanding, dedicated synthesis and biological testing of a series of analogues with systematic variations in the aminomethyl group would be required.

Influence of Furan Ring Substituents on Potency and Selectivity

The therapeutic efficacy and selectivity of furan-based compounds are profoundly influenced by the nature and position of substituents on the furan ring. Structure-activity relationship (SAR) studies on various furan analogues have elucidated key principles governing their biological activity. ijabbr.comresearchgate.net Modifications to the furan scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. ijabbr.com

Earlier SAR studies on benzofuran derivatives, which feature a furan ring fused to a benzene (B151609) ring, have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

In a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives evaluated for tyrosinase inhibitory activity, the substitution pattern on the phenyl ring played a critical role. nih.gov A derivative bearing a 2,4-dihydroxyphenyl group (compound 8) demonstrated potent inhibition of both monophenolase and diphenolase activities of mushroom tyrosinase, with IC₅₀ values significantly lower than the standard inhibitor, kojic acid. nih.gov This highlights the importance of hydroxyl groups in enhancing potency.

Similarly, in a study of coumarin (B35378) derivatives containing a furan moiety, O-substitutions were found to be essential for their antifungal activity. mdpi.com The presence of short aliphatic chains or electron-withdrawing groups, such as a nitro group or an acetate (B1210297), was shown to favor the antifungal action. mdpi.com This suggests that modulating the electronic density of the molecule is a key factor in improving its therapeutic potential.

The following table summarizes the influence of various substituents on the biological activity of different furan analogues.

Furan Analogue ClassSubstituent(s)Effect on Potency/SelectivityReference
(E)-1-(furan-2-yl)prop-2-en-1-one2,4-dihydroxyphenylPotent tyrosinase inhibitor (IC₅₀ = 0.0433 µM) nih.gov
Furan-amidinesReplacement of furan with other heterocycles (imidazole, oxazole, thiophene)Lowered NQO2 inhibitory activity compared to the lead furan amidine nih.gov
Coumarin derivativesO-substitutions, short aliphatic chains, electron-withdrawing groupsEssential for and favor antifungal activity mdpi.com
SesquiterpenoidsHydroxylation, methylation, or acetylationReduced anti-Helicobacter pylori activity mdpi.com

Design Principles for Enhanced Therapeutic Profiles

The design of furan-based compounds with enhanced therapeutic profiles hinges on a deep understanding of their structure-activity relationships. ijabbr.com A primary principle involves the systematic modification of the furan scaffold to optimize efficacy, selectivity, and safety. ijabbr.com This can be achieved by strategically introducing or altering functional groups to improve interactions with the target molecule and to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. ijabbr.com

One effective design strategy is the creation of hybrid molecules, where the furan core is combined with other known pharmacophores. researchgate.netnih.gov This approach aims to leverage the beneficial properties of each component to create a new chemical entity with superior therapeutic attributes. For example, hybrid compounds between benzofuran and N-aryl moieties have been explored for their anticancer activity. nih.gov

Another key design principle is the use of isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. In the case of furan-amidines, replacing the furan ring with other heterocycles like imidazole (B134444) or thiophene (B33073) was explored to improve solubility and decrease basicity, although this led to a decrease in NQO2 inhibitory activity in that specific series. nih.gov This demonstrates that even subtle changes can have a significant impact and must be carefully evaluated.

Computational tools, particularly molecular docking, play a crucial role in the rational design of new furan derivatives. nih.govnih.govnih.gov By simulating the binding of a ligand to its target, researchers can predict how different substituents will affect the binding affinity and selectivity. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. For instance, molecular docking studies of coumarin derivatives helped to confirm SAR findings and provided insights into the electronic requirements for antifungal activity. mdpi.com

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation (e.g., DNA Intercalation, Enzyme Interaction)

The biological effects of this compound and its analogues are mediated through their interaction with specific molecular targets. While direct evidence for DNA intercalation by this specific compound is not extensively documented, furan-containing molecules, in general, are known to interact with cellular nucleophiles like DNA, which can trigger toxicities. nih.gov

A more commonly observed mechanism of action for furan derivatives is the modulation of enzyme activity. nih.govnih.gov Various furan analogues have been identified as inhibitors of a range of enzymes, suggesting that this is a key mechanism through which they exert their therapeutic effects.

For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were identified as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis. nih.gov In another study, non-symmetrical furan-amidines were found to be potent inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which has potential applications in cancer chemotherapy and malaria. nih.gov Furthermore, a novel carboxamide derivative containing a furan moiety has been shown to bind to bromodomains, specifically BRD2, acting as a BET inhibitor. frontiersin.org

Molecular docking is a powerful computational tool used to identify and validate these molecular targets. semanticscholar.orgnih.govresearchgate.netsemanticscholar.org By predicting the binding mode and affinity of a compound to a potential target, researchers can gain insights into the molecular basis of its activity.

The table below lists some of the identified molecular targets for various furan analogues.

Furan AnalogueMolecular TargetBiological EffectReference
(E)-1-(furan-2-yl)prop-2-en-1-one derivativeTyrosinaseEnzyme inhibition nih.gov
Furan-amidinesNQO2Enzyme inhibition nih.gov
Furan aldehydeFuran aldehyde reductaseSubstrate for reduction nih.gov
N-methyl-2-(1-((5-(2-(2-methyl-1-oxoisoindolin-4-yl)phenyl)furan-2-yl)methyl)-3-oxopiperazin-2-yl)acetamideBRD2Bromodomain inhibition frontiersin.org
Menadione-furan derivativesP2X7 ReceptorAllosteric inhibition nih.gov

Biochemical Pathways Modulated by this compound and its Analogues

The interaction of furan derivatives with their molecular targets can lead to the modulation of various intracellular biochemical pathways. A significant finding in this area is the ability of certain furan-containing compounds to suppress key signaling cascades involved in inflammation and disease progression.

A novel carboxamide-derived BET inhibitor featuring a furan moiety has been shown to attenuate osteoarthritis by epigenetically repressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org This compound inhibited the degradation of IκB and reduced the phosphorylation of Erk and Jnk, key components of these pathways. frontiersin.org The suppression of these pathways led to a decrease in the expression of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (Cox2), which are involved in cartilage destruction. frontiersin.org

Furthermore, furan derivatives are known to be involved in the furan fatty acid biosynthetic pathway in some bacteria. nih.gov This pathway involves a series of enzymatic reactions that convert fatty acids into furan fatty acids, which may act as protective agents against membrane damage. nih.gov

The following table summarizes some of the biochemical pathways modulated by furan analogues.

Furan AnalogueModulated PathwayDownstream EffectReference
N-methyl-2-(1-((5-(2-(2-methyl-1-oxoisoindolin-4-yl)phenyl)furan-2-yl)methyl)-3-oxopiperazin-2-yl)acetamideNF-κB and MAPK signalingSuppression of MMP and Cox2 expression frontiersin.org
Furan fatty acid precursorsFuran fatty acid biosynthesisProduction of furan fatty acids nih.gov

Ligand-Receptor/Enzyme Interaction Mechanisms

The biological activity of this compound and its analogues is ultimately determined by the specific molecular interactions they form with their target receptors or enzymes. Molecular docking studies have provided valuable insights into these interaction mechanisms at the atomic level.

In the case of a potent furan-chalcone inhibitor of tyrosinase, computational analysis revealed that the compound interacts with two key residues in the enzyme's active site pocket: ASN260 and MET280. nih.gov These interactions are crucial for stabilizing the ligand-enzyme complex and inhibiting the enzyme's catalytic activity.

For a series of aminoguanidine (B1677879) derivatives with antibacterial activity, molecular docking studies indicated that hydrogen bond interactions with the amino acid residue THR81 and alkyl hydrophobic interactions with ALA246 of the FabH enzyme were critical for their binding and in-vitro activity. semanticscholar.org

Interestingly, some furan derivatives may not bind to the primary active site (orthosteric site) of their target but rather to an allosteric site. Molecular docking studies of novel 1,2,3-triazole-linked menadione-furan derivatives suggested that the active compounds bind to an allosteric site on the P2X7 receptor, leading to its inhibition. nih.gov

The table below details the specific ligand-receptor/enzyme interactions for several furan analogues.

Furan AnalogueTargetInteracting ResiduesInteraction TypeReference
(E)-1-(furan-2-yl)prop-2-en-1-one derivativeTyrosinaseASN260, MET280Not specified nih.gov
Aminoguanidine derivativeFabHTHR81, ALA246Hydrogen bonding, hydrophobic interactions semanticscholar.org
Menadione-furan derivativesP2X7 ReceptorAllosteric siteNot specified nih.gov

Future Directions and Therapeutic Potential of 5 Aminomethyl Furan 3 Carbonitrile

Optimization Strategies for Improved Pharmacological Profiles and Reduced Adverse Effects

The 5-(aminomethyl)furan-3-carbonitrile scaffold is a promising starting point for the development of new drugs. To enhance their effectiveness and safety, researchers employ various optimization strategies focused on modifying the molecule's structure. These efforts are guided by structure-activity relationship (SAR) studies, which systematically analyze how chemical alterations affect the compound's biological activity. ijabbr.comnih.govmdpi.comnih.gov

A primary focus of optimization is the chemical modification of the furan (B31954) ring and its substituents. nih.gov For instance, in the development of protein kinase C theta (PKCθ) inhibitors, a related pyridinecarbonitrile core was systematically modified. The key intermediate, 4-chloro-5-iodo-3-pyridinecarbonitrile, allowed for the exploration of various substituents to improve inhibitory activity. nih.gov This highlights how strategic modifications to the core heterocyclic structure can lead to significant gains in potency. nih.gov

Another key strategy involves altering the groups attached to the main scaffold. In the context of anticancer agents, the introduction of different substituents at specific positions on a benzofuran (B130515) core (a fused furan and benzene (B151609) ring system) has been shown to be crucial for enhancing antiproliferative activity. mdpi.com SAR analysis of these derivatives helps identify the structural requirements for high potency and selectivity against cancer cells. nih.govmdpi.com For example, attaching a N-phenethyl carboxamide group to a benzofuran structure significantly boosted its antiproliferative effects. mdpi.com

Systematic modification of the chemical structure allows researchers to understand how these changes impact potency and efficacy. ijabbr.com This iterative process of designing, synthesizing, and testing new derivatives is fundamental to refining the pharmacological profile of lead compounds based on the furan scaffold.

Below is a table outlining common optimization strategies and their intended impact on pharmacological properties.

Modification Site Type of Modification Potential Impact on Pharmacological Profile
Furan/Heterocyclic Core Introduction of substituents, altering ring atoms (e.g., pyridine (B92270) for furan)Enhance target binding, improve selectivity, modify metabolic stability. nih.govnih.gov
Aminomethyl Group N-acylation, N-alkylation, attachment of different amine-containing groupsModulate solubility, alter lipophilicity, improve cell permeability, and target interaction. researchgate.net
Other Substituents Addition or modification of functional groups at various positionsOptimize potency, reduce off-target effects, and improve pharmacokinetic properties. nih.govmdpi.com

Potential Therapeutic Applications and Disease Areas for this compound Derivatives

The furan scaffold is a versatile structure found in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications for its derivatives. ijabbr.comwisdomlib.orgutripoli.edu.lynih.gov Research into various substituted furans has revealed significant potential in several key disease areas, including oncology, infectious diseases, and inflammatory conditions. ijabbr.comwisdomlib.orgutripoli.edu.ly

Anticancer Activity: Furan derivatives have shown considerable promise as anticancer agents. utripoli.edu.lynih.gov Their mechanism often involves disrupting critical cellular processes in cancer cells, such as microtubule polymerization, which is essential for cell division. nih.gov For example, certain furan-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death) in breast cancer cell lines like MCF-7. nih.gov One study found that a specific amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited potent cytotoxic activity against the HeLa cancer cell line. researchgate.net

Antimicrobial Activity: Furan-containing compounds have long been recognized for their antibacterial properties. wisdomlib.orgutripoli.edu.lyijrti.org Nitrofurantoin, a well-known furan derivative, is a widely used antimicrobial for treating urinary tract infections. wisdomlib.org Research has shown that various furan derivatives are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. utripoli.edu.ly The antimicrobial action can involve the selective inhibition of microbial growth or the modification of essential enzymes. nih.gov Some synthetic furan derivatives have demonstrated broad-spectrum antibacterial activity, in some cases exceeding that of established antibiotics like streptomycin (B1217042) and tetracycline (B611298) against specific strains. utripoli.edu.ly

Other Therapeutic Areas: The biological activity of furan derivatives extends to other areas as well. They have been investigated for anti-inflammatory, analgesic (pain-relieving), and cardiovascular effects. ijabbr.comwisdomlib.orgutripoli.edu.ly For instance, YC-1, a furan-containing indazole derivative, exhibits antiplatelet activity and has been studied for its potential in preventing vascular embolisms. nih.gov The diverse pharmacological profile of the furan moiety makes it a valuable scaffold in medicinal chemistry for developing novel therapies for a wide range of conditions. ijabbr.comwisdomlib.org

The following table summarizes potential therapeutic applications for furan-based derivatives.

Therapeutic Area Potential Biological Target/Mechanism Example of Application
Oncology Tubulin polymerization, Apoptosis inductionTreatment of breast cancer and other solid tumors. researchgate.netnih.gov
Infectious Diseases Inhibition of bacterial growth, Enzyme modificationDevelopment of new antibiotics to combat infections. wisdomlib.orgutripoli.edu.lynih.gov
Cardiovascular Disease Platelet aggregation inhibition, VasodilationPrevention and treatment of vascular embolisms. nih.gov
Inflammatory Conditions Regulation of immune system signaling pathwaysManagement of chronic inflammatory diseases. nih.gov

Development of Novel Therapeutic Strategies Based on the Furan-Aminomethyl-Carbonitrile Scaffold

The unique structure of the furan-aminomethyl-carbonitrile scaffold makes it suitable for incorporation into advanced therapeutic strategies that go beyond traditional drug action. These novel approaches aim to create more precise and effective treatments.

One of the most promising of these strategies is the development of Proteolysis-Targeting Chimeras (PROTACs). frontiersin.orgnih.govfrontiersin.org A PROTAC is a heterobifunctional molecule designed to eliminate specific disease-causing proteins rather than just inhibiting them. frontiersin.orgfrontiersin.org It consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. frontiersin.org By bringing the target protein and the E3 ligase together, the PROTAC triggers the cell's own protein disposal system (the ubiquitin-proteasome system) to tag and destroy the target protein. frontiersin.org A derivative of this compound could serve as the component that binds to the target protein, making this scaffold a candidate for developing new PROTAC-based drugs. This approach is particularly valuable for targeting proteins that have been considered "undruggable" by conventional inhibitors. frontiersin.org

Another innovative strategy is targeted drug delivery. nih.govrsc.org This involves attaching the active furan-based compound to a molecule that can guide it specifically to diseased cells, such as cancer cells. nih.gov For example, aptamers, which are single-stranded nucleic acids that bind to specific targets with high affinity, can be conjugated to a PROTAC (a strategy called APC, or aptamer-PROTAC conjugation) to improve tumor-specific targeting and antitumor potency. nih.gov This approach can increase the concentration of the drug at the site of action, enhancing its efficacy while minimizing exposure to healthy tissues and thus reducing side effects. rsc.org

The table below describes these novel therapeutic strategies.

Therapeutic Strategy Description Potential Advantage
Proteolysis-Targeting Chimeras (PROTACs) Heterobifunctional molecules that induce the degradation of a specific target protein by the cell's own machinery. frontiersin.orgfrontiersin.orgCan target previously "undruggable" proteins; acts catalytically, potentially requiring lower doses. frontiersin.orgnih.gov
Targeted Drug Delivery Conjugating the therapeutic agent to a guiding moiety (e.g., an aptamer or antibody) that directs it to specific cells or tissues. nih.govrsc.orgIncreases drug concentration at the target site, enhancing efficacy and reducing systemic toxicity. nih.gov

Integration with Sustainable Chemistry and Biomass Valorization Principles in Synthesis

The synthesis of furan-based compounds like this compound is increasingly aligned with the principles of green chemistry and biomass valorization. researchgate.netmdpi.com This approach emphasizes the use of renewable resources and environmentally friendly processes, moving away from a dependence on petrochemicals. digitellinc.comrsc.org

A cornerstone of this strategy is the use of lignocellulosic biomass—abundant, non-food plant matter such as agricultural waste—as a starting material. researchgate.netmdpi.com Through chemical or enzymatic processes, this biomass can be broken down into simpler sugar molecules. mdpi.commdpi.com Specifically, C6 sugars like fructose (B13574) and glucose can be dehydrated to produce 5-(hydroxymethyl)furfural (HMF), a key platform chemical. digitellinc.comresearchgate.net HMF is considered a versatile, bio-based building block that can be converted into a vast array of valuable furan derivatives, including those with pharmaceutical applications. digitellinc.comrsc.orgresearchgate.net

The conversion of HMF into aminofurans represents a significant step in creating value-added chemicals from renewable feedstocks. researchgate.net Researchers have developed efficient catalytic processes for this transformation. For example, a one-pot method using a bifunctional catalyst has been shown to selectively convert HMF into 2,5-bis(aminomethyl)furan (B21128) (BAF) with high yields by using ammonia (B1221849) as the nitrogen source. rsc.org This direct amination is a greener alternative to traditional synthetic routes that may involve multiple steps and harsher reagents. researchgate.netrsc.org

By focusing on catalysts that are both efficient and selective, and by utilizing renewable starting materials, the synthesis of the furan-aminomethyl-carbonitrile scaffold can become more sustainable. frontiersin.orgresearchgate.net This approach not only reduces the environmental footprint of pharmaceutical production but also contributes to the concept of a circular economy by valorizing biomass waste streams. rsc.org

The table below highlights the shift from traditional to sustainable synthetic methods.

Synthetic Step Traditional Approach Sustainable Approach Green Chemistry Principle
Furan Ring Source Petroleum-based feedstocksConversion of C6 sugars (e.g., fructose) from lignocellulosic biomass to 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.comdigitellinc.comUse of Renewable Feedstocks
Amination Multi-step synthesis, potentially using hazardous reagentsDirect catalytic amination of HMF or its derivatives using ammonia over a bifunctional catalyst. rsc.orgAtom Economy, Safer Solvents and Reagents
Overall Process Reliance on fossil fuels, complex reaction pathwaysIntegrated biorefinery concept, converting biomass into high-value platform chemicals and final products. digitellinc.comrsc.orgWaste Prevention, Catalysis

Q & A

Basic: What are the recommended synthetic routes for 5-(Aminomethyl)furan-3-carbonitrile, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves functionalizing the furan ring at the 3-position with a carbonitrile group and introducing an aminomethyl substituent at the 5-position. A plausible route involves:

  • Step 1: Starting with furan-3-carbonitrile derivatives. For example, halogenation (e.g., bromine or iodine) at the 5-position can enable nucleophilic substitution with an amine source (e.g., ammonia or benzylamine) .
  • Step 2: Protecting the amine group during synthesis (e.g., using Boc or Fmoc groups) to prevent side reactions. Deprotection under acidic or basic conditions yields the final compound.
  • Purity Optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with 1H NMR^1 \text{H NMR} (DMSO-d6, δ 6.8–7.2 ppm for furan protons) and 13C NMR^{13} \text{C NMR} (δ 115–120 ppm for nitrile carbon) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm the presence of nitrile (C≡N stretch: ~2200–2250 cm1^{-1}) and amine (N–H stretch: ~3300–3500 cm1^{-1}) groups .
  • NMR:
    • 1H NMR^1 \text{H NMR}: Identify furan ring protons (δ 6.5–7.5 ppm) and aminomethyl protons (δ 2.8–3.5 ppm as a triplet due to coupling with NH2_2) .
    • 13C NMR^{13} \text{C NMR}: Assign nitrile carbon (δ ~115 ppm) and furan carbons (δ ~110–150 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) with an error margin < 5 ppm .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Identification: Based on structurally similar compounds (e.g., nitrile-containing furans), expect acute toxicity (oral LD50_{50} > 300 mg/kg), skin/eye irritation, and respiratory sensitization .
  • Protective Measures:
    • Use nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Store in a cool, dry place away from oxidizers.
  • Emergency Protocols: For skin contact, wash with soap/water (15 min); for eye exposure, rinse with saline solution and seek medical attention .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

  • Byproduct Analysis: Common impurities include over-alkylated products (e.g., dialkylated amines) or hydrolyzed nitriles (carboxylic acids).
  • Optimization Strategies:
    • Temperature Control: Maintain reactions at 0–5°C during amine substitution to reduce side reactions .
    • Catalyst Screening: Use Pd/C or CuI catalysts for efficient coupling reactions (e.g., Ullmann-type for C–N bond formation) .
    • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict moisture control to prevent hydrolysis .
  • Monitoring: Track reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry in real-time using in situ IR .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO energy (~-1.5 eV) predicts susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Higher dielectric solvents stabilize transition states, reducing activation energy .
  • Software Tools: Use Gaussian 16 (B3LYP/6-31G* basis set) for geometry optimization and transition-state modeling. Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water (1:1) yields single crystals suitable for XRD.
  • Data Collection: Use a Mo-Kα source (λ = 0.71073 Å) at 100 K. Resolve bond angles (e.g., C–N–C in the aminomethyl group: ~109.5°) and torsional strain in the furan ring .
  • Case Study: For 2-amino-5-(2-fluorophenyl)furan-3-carbonitrile, XRD confirmed planar geometry of the nitrile group and hydrogen bonding between NH2_2 and adjacent carbonyl oxygen .

Advanced: What strategies mitigate degradation of this compound under acidic or basic conditions?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the nitrile to carboxylic acid (pH > 10) or amine protonation (pH < 3).
  • Stabilization Methods:
    • Buffering: Maintain pH 6–8 using phosphate or Tris buffers.
    • Lyophilization: Store as a lyophilized powder under inert gas (N2_2) to prevent moisture-induced degradation .
    • Additives: Include radical scavengers (e.g., BHT) to inhibit oxidative degradation .

Advanced: How does the electronic nature of substituents on the furan ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) at the 4-position increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
    • Steric effects from bulky substituents (e.g., –Ph, –CH2_2Ph) can reduce binding affinity but improve metabolic stability .
  • Case Study: Fluorophenyl-substituted analogs showed enhanced antibacterial activity due to improved membrane penetration and target engagement .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.